N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide
Description
This compound features a thiazolidine-2,4-dione (TZD) core fused to a cyclohexyl moiety and a 4-methylthiophene-2-carboxamide group. The TZD scaffold is widely studied for its role in modulating biological targets such as peroxisome proliferator-activated receptor gamma (PPARγ) and vascular endothelial growth factor receptor-2 (VEGFR-2), making derivatives of interest in anticancer and antidiabetic drug discovery . The cyclohexyl substituent introduces conformational flexibility, while the 4-methylthiophene group may enhance lipophilicity and metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-6-12(21-7-9)14(19)16-10-4-2-3-5-11(10)17-13(18)8-22-15(17)20/h6-7,10-11H,2-5,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJHOVGZJHSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes or other electrophilic reagents. The reaction conditions often include the use of bases such as potassium carbonate in refluxing solvents like acetone . The process may also involve microwave irradiation techniques to enhance reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione moiety to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide.
- In Vivo Studies : Research has demonstrated significant reductions in blood glucose levels in diabetic animal models treated with thiazolidinedione derivatives. These compounds exhibited strong binding affinities to proteins involved in glucose metabolism, suggesting their therapeutic potential in diabetes management.
Antioxidant Activity
The compound exhibits promising antioxidant properties:
- Lipid Peroxidation Inhibition : Similar compounds have been evaluated for their ability to inhibit lipid peroxidation effectively, which is crucial for preventing oxidative stress-related diseases.
Case Study 1: Thiazolidinedione Derivatives
A study focused on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The most effective compounds demonstrated notable inhibition of oxidative stress markers.
Case Study 2: Antimicrobial Properties
Research into 2,4-dioxothiazolidine derivatives indicated their potential as fungicides due to broad-spectrum antimicrobial properties. This versatility underscores the thiazolidine scaffold's capability in developing compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, leading to the suppression of cancer cell proliferation . The thiazolidinedione moiety is crucial for its activity, as it chelates zinc ions in the active site of HDAC enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the TZD Core
Benzylidene-Modified TZD Derivatives
Compounds 4a–4d () share the 2,4-dioxothiazolidin-3-yl acetamide backbone but feature benzylidene substituents at the 5-position. For example:
- 4a : 4-Fluorobenzylidene substituent (m.p. 199–201°C, MS m/z 458.37).
- 4d : 4-Methylbenzylidene substituent (m.p. 201–203°C, MS m/z 470.59).
Key Differences :
- Electron-withdrawing groups (e.g., -F in 4a ) reduce melting points compared to electron-donating groups (e.g., -CH₃ in 4d ), likely due to altered intermolecular interactions .
- The methyl group in 4d enhances lipophilicity (clogP ≈ 3.2 vs.
Sulfonylthiourea-TZD Hybrids
Compounds 7a–7c () incorporate sulfonylthiourea moieties linked to the TZD core:
- 7c : Cyclohexylcarbamothioyl group (m.p. 300–302°C, yield 83%).
- 7a : Ethylcarbamothioyl group (m.p. 285–287°C, yield 85%).
Key Differences :
Heterocyclic Carboxamide Variations
Furan vs. Thiophene Carboxamides
The compound N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide (CAS 942742-36-1, ) differs from the target molecule only in its heterocyclic ring (furan vs. 4-methylthiophene):
- Furan analog : Molecular weight 308.35 g/mol, SMILES
O=C(c1ccco1)NC1CCCCC1N1C(=O)CSC1=O. - 4-Methylthiophene analog : Higher molecular weight (estimated ~322 g/mol) and increased hydrophobicity due to the methyl group.
Key Differences :
Comparison with Aromatic Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene carboxamide motif but lacks the TZD core:
Key Differences :
Structural and Functional Implications
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. The thiazolidine-2,4-dione moiety in its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O3S2, with a molecular weight of 340.42 g/mol. Its structural characteristics include:
- Thiazolidine-2,4-dione : A heterocyclic compound that may contribute to its biological activity.
- Cyclohexyl group : Impacts the lipophilicity and bioavailability of the compound.
- Methylthiophene moiety : Potentially enhances interactions with biological targets.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit antioxidant properties. For instance, compounds similar to this compound have shown significant inhibition of lipid peroxidation, which is critical in preventing oxidative stress-related damage in cells. Studies reported that certain thiazolidine derivatives achieved EC50 values around 0.565 mM for antioxidant activity .
Antimicrobial Properties
Thiazolidine derivatives have been evaluated for their antimicrobial effects. The structure of this compound suggests potential activity against various bacterial strains. Case studies have demonstrated that similar compounds possess inhibitory effects on both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .
The proposed mechanism of action involves the interaction of the thiazolidine moiety with specific enzymes or receptors in microbial cells. The carbonyl groups in the thiazolidine ring can form hydrogen bonds with active sites on target proteins, potentially inhibiting their function .
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity of several thiazolidine derivatives, including those structurally related to this compound. Results indicated that modifications at the cyclohexyl position significantly influenced antioxidant efficacy .
- Antimicrobial Testing : Another study focused on the antibacterial properties of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to the target compound displayed notable inhibition zones, suggesting effective antimicrobial activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. How do researchers validate target engagement in complex biological systems?
- Answer :
- Photoaffinity labeling : Incorporate UV-reactive groups (e.g., diazirines) to crosslink the compound to cellular targets .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of bound proteins via Western blot or mass spectrometry.
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to purified recombinant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
